molecular formula C8H8O2 B1338979 5,6-dihydrobenzofuran-7(4H)-one CAS No. 108153-93-1

5,6-dihydrobenzofuran-7(4H)-one

Cat. No.: B1338979
CAS No.: 108153-93-1
M. Wt: 136.15 g/mol
InChI Key: KJGZDTKCEQEQQX-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzofuran-7(4H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 5,6-dihydrobenzofuran-7(4H)-one involves the Michael addition of 1,2-cyclohexanedione to β-nitrostyrenes . This reaction typically requires a base catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrobenzofuran-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5,6-Dihydrobenzofuran-7(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-dihydrobenzofuran-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzofuran-7-ol: A related compound with a similar structure but different functional groups.

    7-Methoxy-4,5,6,7-tetrahydrobenzofuran: Another derivative with a methoxy group.

Uniqueness

5,6-Dihydrobenzofuran-7(4H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5,6-dihydro-4H-1-benzofuran-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGZDTKCEQEQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462177
Record name 7(4H)-Benzofuranone, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108153-93-1
Record name 7(4H)-Benzofuranone, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones as described in the research?

A1: The research outlines a novel synthetic protocol for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones. This protocol involves a four-step process:

  1. Michael Addition: 1,2-Cyclohexanedione undergoes Michael addition with various β-nitrostyrenes. This reaction forms the initial adduct. [, ]
  2. Intramolecular Cyclization: The Michael adduct undergoes intramolecular cyclization. This step forms the dihydrofuran ring system. []
  3. Nitrite Elimination: The cyclized intermediate then undergoes elimination of the nitrite ion (NO2-), leading to aromatization. []
  4. Air Oxidation: Finally, the molecule undergoes air oxidation, resulting in the formation of the desired 3-aryl-5,6-dihydrobenzofuran-7(4H)-one product. []

Q2: Why is this synthetic route considered advantageous?

A2: The described protocol presents several advantages over previous synthetic methods:

  • Simplicity: The reaction proceeds under relatively mild conditions and utilizes readily available starting materials. []
  • Efficiency: The one-pot procedure eliminates the need for isolation of intermediates, simplifying the synthesis. []
  • Versatility: The method demonstrates broad substrate scope, allowing for the synthesis of diverse 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones by varying the substituents on the β-nitrostyrene starting material. []

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